N,N-dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide
Description
N,N-Dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound featuring a phthalimide (1,3-dioxoisoindol-2-yl) moiety linked to a propanamide backbone with two benzyl groups attached to the amide nitrogen. This compound belongs to a class of phthalimide derivatives widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science.
Synthesis of such derivatives typically involves carbodiimide-mediated coupling (e.g., DCC or EDC) between carboxylic acids and amines, as observed in related compounds . For example, DCC facilitates the formation of amide bonds by activating the carboxyl group of intermediates like 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, followed by reaction with N,N-dibenzylamine .
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,N-dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C25H22N2O3/c28-23(15-16-27-24(29)21-13-7-8-14-22(21)25(27)30)26(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14H,15-18H2 |
InChI Key |
IASBTVRZVLKHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization. One common method involves the use of benzylamine and phthalic anhydride under reflux conditions to form the intermediate, which is then reacted with 3-bromopropionyl chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor in the synthesis of pharmaceuticals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIBENZYL-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The benzyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of phthalimide propanamides is highlighted by variations in substituents on the amide nitrogen and the propanamide chain. Below is a detailed comparison of N,N-dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide with analogous compounds:
Notes:
- *Molecular formula and weight for N,N-dibenzyl derivative are calculated based on structural analysis.
- Steric Effects: Bulky substituents (e.g., dibenzyl) may hinder binding to biological targets but enhance stability against enzymatic degradation. Electronic Effects: Electron-withdrawing groups (e.g., phthalimide) stabilize charge distribution, aiding in interactions with receptors .
Research Findings and Trends
Medicinal Chemistry : Phthalimide derivatives like 2-(1,3-dioxoisoindolin-2-yl)-N,3-diphenylpropanamide exhibit antiepileptic activity, suggesting the core structure’s relevance in central nervous system targeting . The N,N-dibenzyl variant’s enhanced lipophilicity could further optimize blood-brain barrier penetration.
Catalysis : Compounds with N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are utilized in metal-catalyzed C–H bond functionalization, though phthalimide derivatives with bulkier substituents may offer alternative coordination geometries .
Synthetic Accessibility : DCC-mediated coupling remains a robust method for amide formation in these compounds, ensuring high yields and scalability .
Spectroscopic Characterization : IR and NMR data for analogs (e.g., N-(5-methylisoxazol-3-yl)propanamide) confirm the presence of amide carbonyl stretches (~1678 cm⁻¹) and aromatic proton resonances (~7.00–8.02 ppm), providing benchmarks for structural validation .
Biological Activity
N,N-dibenzyl-3-(1,3-dioxoisoindol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 299.36 g/mol
This compound features a dibenzyl group attached to a propanamide moiety that is further substituted with a 1,3-dioxoisoindole structure. The unique combination of these functional groups contributes to its biological activity.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of isoindole compounds display selective toxicity towards malignant cells while sparing normal cells. A notable study evaluated several related compounds against HL-60 human promyelocytic leukemia cells and other cancer lines, revealing IC₅₀ values in the low micromolar range (approximately 8.6 μM for lead compounds) .
Table 1: Cytotoxicity of Isoindole Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 2i | HL-60 (leukemia) | 8.6 | 18 |
| 2a | HSC-2 (oral carcinoma) | Varies | N/A |
| 2j | HSC-4 (oral carcinoma) | Varies | N/A |
The cytotoxicity observed in these compounds is often mediated through apoptosis and other mechanisms. For instance, compound 2i was reported to induce internucleosomal DNA fragmentation and activate caspase-3 in HL-60 cells, indicating an apoptotic mechanism . Additionally, the structural flexibility provided by the acyclic nature of some derivatives allows for enhanced interactions with cellular targets, potentially increasing their efficacy against cancer cells.
Case Studies and Research Findings
Several studies have focused on the biological effects of related compounds:
- Selective Toxicity : In a comparative study, compounds in a series similar to this compound were evaluated for their selective toxicity towards neoplastic versus normal cells. Results indicated that these compounds could differentiate between malignant and healthy cells effectively .
- Neurotoxicity Assessment : Neurotoxicity studies in murine models showed that while some isoindole derivatives exhibited cytotoxic effects on cancer cells, they generally displayed lower neurotoxic potential compared to other classes of compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
